(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
The compound “(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one” is a synthetic organic molecule that features a benzoxazole ring, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one” typically involves multi-step organic reactions. One possible route could involve:
Formation of the Benzoxazole Ring: Starting from an appropriate aniline derivative, the benzoxazole ring can be synthesized through a cyclization reaction with an aldehyde or carboxylic acid.
Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Furan Ring Introduction: The furan ring can be attached through a cross-coupling reaction, such as a Suzuki or Heck reaction.
Final Coupling: The final step involves coupling the benzoxazole-piperidine intermediate with the furan derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the double bond in the prop-2-en-1-one moiety, converting it to a saturated ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furan-2,3-dione derivatives, while reduction of the double bond could produce a saturated ketone.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases, such as cancer, infections, or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzoxazole and piperidine rings could facilitate binding to these targets, while the furan ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one: This compound is similar but features a thiophene ring instead of a furan ring.
(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(pyridin-2-yl)prop-2-en-1-one: This compound has a pyridine ring in place of the furan ring.
Uniqueness
The uniqueness of “(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one” lies in its combination of a benzoxazole ring, a piperidine ring, and a furan ring. This specific arrangement of heterocyclic rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H18N2O3/c22-18(8-7-15-4-3-13-23-15)21-11-9-14(10-12-21)19-20-16-5-1-2-6-17(16)24-19/h1-8,13-14H,9-12H2/b8-7+ |
InChI Key |
SLJININELJJDHQ-BQYQJAHWSA-N |
Isomeric SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CO4 |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
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